

Analytical Techniques for the Characterization of Pleiocarpamine: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine is a monoterpenoid indole alkaloid found in various plant species, notably from the Apocynaceae family, such as Hunteria zeylanica. As a natural product with potential pharmacological activities, its accurate identification and characterization are crucial for research and drug development. These application notes provide detailed protocols for the analytical techniques used in the characterization of **Pleiocarpamine**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of Pleiocarpamine

A foundational understanding of **Pleiocarpamine**'s properties is essential for developing and executing analytical methods.



Property	Value	Source
Molecular Formula	C20H22N2O2	INVALID-LINK[1]
Molecular Weight	322.4 g/mol	INVALID-LINK[1]
Exact Mass	322.168127949 Da	INVALID-LINK[1]
IUPAC Name	methyl (13E,14S,16S,18S)-13- ethylidene-1,11- diazapentacyclo[12.3.1.0 ² , ⁷ .0 ⁸ , ¹⁷ .0 ¹¹ , ¹⁶]octadeca-2,4,6,8(17)- tetraene-18-carboxylate	INVALID-LINK[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules like **Pleiocarpamine**. Complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra provides unambiguous structural information.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Pleiocarpamine** recorded in deuterated chloroform (CDCl₃).[2]

Table 1: ¹H NMR Data for **Pleiocarpamine** (CDCl₃, 600 MHz)[2]



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.50	d	7.6
H-5	7.10	dd	7.6, 7.6
H-6	7.15	ddd	7.6, 7.6, 1.4
H-4	7.03	ddd	7.6, 7.6, 1.4
H-14	5.94	d	1.4
H-19	5.72	q	6.9
OMe	3.71	s	
Η-21α	3.64	m	-
H-15	3.51	d	11.7
Η-17α	3.31	d	11.7
Η-17β	3.16	ddd	11.7, 5.5, 2.7
Η-21β	3.02	dddd	15.1, 10.3, 5.5, 2.1
Η-9α	2.78	br-d	15.1
H-9β, H-16	2.81-2.65	overlapped	
H-10	2.56	dd	11.7, 11.7
H-18	1.57	dd	6.9, 2.1

Table 2: 13C NMR Data for Pleiocarpamine (CDCl3, 150 MHz)[2]



Position	Chemical Shift (δ, ppm)
C-2	165.9
C-7	151.9
C-13	136.1
C-12	133.4
C-20	132.5
C-11	127.2
C-5	125.1
C-4	121.7
C-6	119.6
C-3	118.3
C-19	116.5
C-10	110.8
C-8	108.8
C-14	64.0
C-21	60.7
OMe	51.4
C-15	51.3
C-17	42.0
C-9	21.8
C-18	14.9

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of **Pleiocarpamine** for structural confirmation.



Materials:

- Pleiocarpamine sample (isolated and purified)
- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of purified Pleiocarpamine in 0.5-0.7
 mL of CDCl₃ containing TMS in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl₃.
 - Shim the magnetic field to achieve optimal resolution.
 - Tune and match the probe for ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, number of scans 8-16.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.





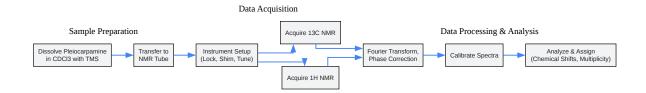


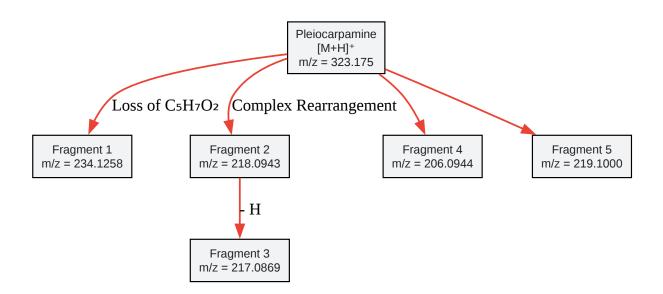
 Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, number of scans 1024 or more depending on sample concentration.

· Data Processing:

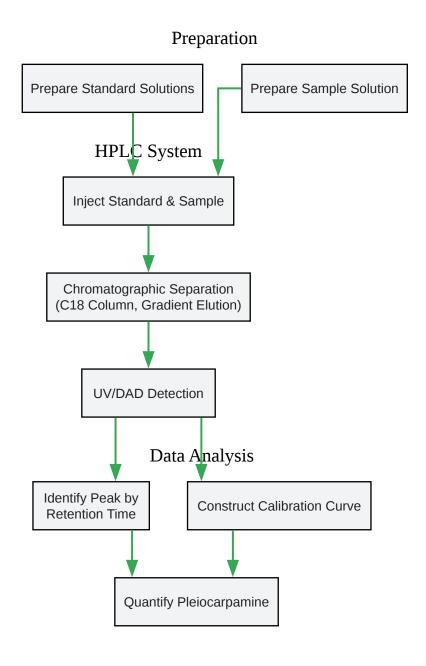
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
- Integrate the signals in the ¹H spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
 the respective protons and carbons in the **Pleiocarpamine** structure. For unambiguous
 assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.











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References



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